Ambomycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H21N7O6 |

|---|---|

Molecular Weight |

395.37 g/mol |

IUPAC Name |

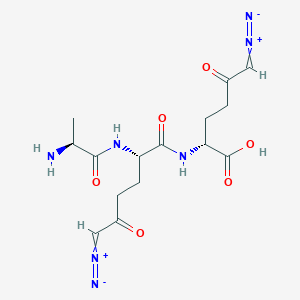

(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid |

InChI |

InChI=1S/C15H21N7O6/c1-8(16)13(25)21-11(4-2-9(23)6-19-17)14(26)22-12(15(27)28)5-3-10(24)7-20-18/h6-8,11-12H,2-5,16H2,1H3,(H,21,25)(H,22,26)(H,27,28)/t8-,11-,12+/m0/s1 |

InChI Key |

OWSKEUBOCMEJMI-KPXOXKRLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)N[C@H](CCC(=O)C=[N+]=[N-])C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Albomycin: A Technical History

Albomycin (B224201), a potent sideromycin antibiotic, has a rich and layered discovery history spanning several decades. Initially identified independently by two research groups under different names, its complex structure and unique "Trojan horse" mechanism of action were unraveled through meticulous experimental work. This technical guide provides an in-depth overview of the key milestones in the discovery of Albomycin, tailored for researchers, scientists, and drug development professionals.

Initial Discovery and Isolation

The story of Albomycin begins in the 1940s with the independent discovery of an antibiotic substance from Streptomyces griseus, initially named grisein (B1170133) by Selman Waksman's research group in 1947.[1] Concurrently, in the Soviet Union, Georgii Gause and Maria Brazhnikova isolated a similar substance from Actinomyces subtropicus (later reclassified as Streptomyces subtropicus), which they named albomycin .[2][3] It was later confirmed that grisein and albomycin were the same compound.[4]

Experimental Protocol: Isolation of Grisein (Waksman et al., 1948)

The initial isolation of grisein from the culture broth of Streptomyces griseus involved a multi-step process designed to separate the active compound from other metabolites.

1. Culture Conditions:

-

Organism: Streptomyces griseus (strain 3478).

-

Medium: Initially, a simple nutrient broth containing 0.5% peptone, 0.3% meat extract, and 0.3% NaCl was used. Later, more effective media were developed.

-

Incubation: Cultures were grown in a stationary condition for 6 to 12 days or in a submerged, shaken condition for 4 to 6 days.[4]

2. Adsorption and Elution:

-

The culture filtrate was treated with Norit-A (activated charcoal) at a concentration of 8 g per liter to adsorb the grisein.[4]

-

Unlike streptomycin, which is eluted with alcoholic acid, grisein was eluted from the charcoal using neutral 95% ethanol.[4]

3. Purification:

-

Further purification steps, though not exhaustively detailed in early publications, would have likely involved techniques common at the time, such as precipitation and solvent extraction, to obtain a crude preparation of the antibiotic.

Structure Elucidation

For over three decades after its initial discovery, the complete chemical structure of Albomycin remained unknown. It wasn't until 1982 that Benz and coworkers successfully elucidated the structures of three albomycin congeners: δ1, δ2, and ε.[2] Their work revealed a complex molecule composed of two main parts: a ferrichrome-type siderophore and a thionucleoside "warhead," connected by a serine linker.

Experimental Protocol: Structure Elucidation (Benz et al., 1982)

The structural determination of the albomycin congeners relied on a combination of spectroscopic and chemical degradation techniques.

1. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of the different albomycin congeners.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provided information about the functional groups present in the molecule.

2. Chemical Degradation:

-

The albomycin molecule was chemically cleaved into its constituent parts (the siderophore and the thionucleoside) to allow for the individual characterization of each component.

The combination of these methods allowed Benz and his team to piece together the intricate structure of the albomycins.

Mechanism of Action: A "Trojan Horse" Antibiotic

Albomycin's potent antibacterial activity is due to its unique "Trojan horse" mechanism. Bacteria possess specific transport systems to acquire essential nutrients like iron. Albomycin's siderophore component mimics these iron-chelating molecules, effectively tricking the bacteria into actively transporting the antibiotic into the cell.[2]

Once inside the bacterial cell, peptidases cleave the albomycin molecule, releasing the toxic thionucleoside warhead, known as SB-217452.[2][5] This warhead is a potent inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme responsible for attaching the amino acid serine to its corresponding transfer RNA during protein synthesis.[2][5] By inhibiting SerRS, albomycin effectively shuts down protein production, leading to bacterial cell death.

Experimental Protocol: Determination of Seryl-tRNA Synthetase Inhibition

The identification of SerRS as the target of albomycin was a crucial step in understanding its mechanism of action. This was achieved through in vitro enzyme inhibition assays.

1. Enzyme and Substrate Preparation:

-

Purified seryl-tRNA synthetase (SerRS) from the target organism (e.g., Staphylococcus aureus).

-

Substrates for the aminoacylation reaction: L-serine, ATP, and tRNASer.

-

The active warhead of albomycin, SB-217452.

2. Aminoacylation Assay:

-

The enzymatic reaction is typically carried out in a buffer solution containing the purified SerRS, L-serine, ATP, and tRNASer.

-

The rate of the aminoacylation reaction (the attachment of serine to tRNASer) is measured in the presence and absence of SB-217452.

-

A significant decrease in the reaction rate in the presence of SB-217452 indicates inhibition of the enzyme.

3. Determination of IC50:

-

By testing a range of concentrations of SB-217452, the half-maximal inhibitory concentration (IC50) can be determined. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Discovery of the Biosynthetic Gene Cluster

The genetic blueprint for albomycin production is encoded in a biosynthetic gene cluster (BGC) within the genome of the producing Streptomyces strains. The identification of this gene cluster was a significant advancement, opening the door for genetic engineering and the production of novel albomycin analogs.

The albomycin BGC was identified in Streptomyces sp. ATCC 700974 through a process of genome mining and targeted gene deletion.[6][7]

Experimental Workflow: Identification of the Albomycin Biosynthetic Gene Cluster

The process of identifying the albomycin BGC involved a combination of bioinformatic analysis and molecular biology techniques.

Figure 1: Experimental workflow for the identification and validation of the albomycin biosynthetic gene cluster.

Quantitative Data Summary

The discovery and characterization of Albomycin have been accompanied by the generation of quantitative data that underscore its potent antibacterial activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of Albomycin Congeners

| Organism | Albomycin δ1 (µg/mL) | Albomycin δ2 (µg/mL) | Reference Antibiotic (µg/mL) |

| Streptococcus pneumoniae ATCC 49619 | 0.01 | 0.01 | Ciprofloxacin: 0.08 |

| Staphylococcus aureus USA 300 NRS384 | 1 | 0.125 | Ciprofloxacin: 2 |

| Bacillus subtilis ATCC 6633 | 0.5 | 0.5 | Ciprofloxacin: <0.031 |

| Escherichia coli BJ 5183 | 2 | 0.25 | - |

| Neisseria gonorrhoeae ATCC 49226 | 0.0039 | >16 | - |

Data compiled from He et al., 2018.[1]

Table 2: Seryl-tRNA Synthetase Inhibition by Albomycin's Warhead (SB-217452)

| Enzyme Source | IC50 (nM) |

| Staphylococcus aureus SerRS | ~8 |

| Streptomyces sp. SerRS1 | - |

| Streptomyces sp. SerRS2 (resistant) | 10-fold higher than SerRS1 |

Data compiled from Zeng et al., 2009.[8]

Signaling Pathways and Logical Relationships

The "Trojan horse" mechanism of Albomycin involves a series of steps that can be visualized as a logical pathway from extracellular space to the inhibition of protein synthesis.

References

- 1. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. journals.asm.org [journals.asm.org]

- 5. The Enzymes Mediating Maturation of the Seryl-tRNA Synthetase Inhibitor SB-217452 during Biosynthesis of Albomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Two Seryl-tRNA Synthetases in Albomycin-Producing Streptomyces sp. Strain ATCC 700974 - PMC [pmc.ncbi.nlm.nih.gov]

The Search for a Trojan Horse: A Technical Guide to Isolating and Understanding Albomycin-Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Albomycin (B224201), a potent sideromycin antibiotic, has garnered renewed interest in the fight against antimicrobial resistance. Its unique "Trojan horse" mechanism, utilizing a siderophore-mediated uptake to deliver a toxic warhead to bacterial cells, makes it a compelling candidate for further investigation and development. This technical guide provides an in-depth overview of the microorganisms known to produce albomycin, detailed methodologies for their isolation from environmental sources, and an exploration of the biosynthetic pathways governing its production.

Albomycin-Producing Organisms: The Primary Suspects

The ability to produce albomycin is predominantly found within the genus Streptomyces, a group of Gram-positive, filamentous bacteria renowned for their prolific production of secondary metabolites. Several species have been identified as producers of this valuable antibiotic.

Initially discovered in the 1940s, albomycin was first isolated from Streptomyces griseus.[1] Subsequent research has identified other producing species, including Streptomyces subtropicus (also known as Actinomyces subtropicus) and, more recently, specific strains of Streptomyces globisporus.[1][2] While the core biosynthetic machinery is conserved, variations in production levels and the specific albomycin congeners (e.g., δ1, δ2, ε) can exist between different species and strains.[1][3]

Isolation of Albomycin-Producing Organisms: A Step-by-Step Approach

The primary reservoir for discovering novel albomycin producers is soil. The following protocols outline a general workflow for the isolation of Streptomyces from soil samples, a crucial first step in identifying potential albomycin producers.

Sample Collection and Pre-treatment

Successful isolation begins with appropriate sample collection. Soil samples should be collected from diverse environments, as the richness and diversity of actinomycetes are influenced by factors such as soil type, geographical location, and organic matter content.[4] To enrich for spore-forming actinomycetes like Streptomyces and reduce the prevalence of Gram-negative bacteria, soil samples can be dried prior to processing.[5]

Experimental Protocol: Isolation of Actinomycetes from Soil

This protocol is adapted from standard methods for the isolation of actinomycetes.[4][5][6]

Materials:

-

Dry soil sample

-

Sterile distilled water or 0.9% saline solution

-

Sterile test tubes

-

Vortex mixer

-

Pipettes

-

Actinomycete Isolation Agar (B569324) (AIA), Starch Casein Agar (SCA), or Chitin Agar plates[4][7]

-

Antifungal agents (e.g., cycloheximide, nystatin)

-

Antibacterial agents (e.g., nalidixic acid)[8]

-

Incubator

Procedure:

-

Soil Slurry Preparation: Aseptically weigh 1 gram of the dry soil sample and suspend it in 10 mL of sterile distilled water or saline solution. Vortex the suspension vigorously for 2 minutes to create a homogenous slurry.[4]

-

Serial Dilution: Perform a series of 10-fold serial dilutions of the soil slurry. This is achieved by transferring 1 mL of the initial slurry into a tube containing 9 mL of sterile diluent, mixing thoroughly, and repeating this process for subsequent dilutions (e.g., 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵).[5]

-

Plating: Pipette 0.1 mL of each dilution onto the surface of selective agar plates (e.g., AIA, SCA). To inhibit the growth of fungi and other bacteria, the media should be supplemented with antifungal and antibacterial agents.[4][5]

-

Incubation: Incubate the plates at 25-30°C for 7 to 14 days. Observe the plates regularly for the appearance of characteristic actinomycete colonies, which are often small, chalky, and may have a filamentous appearance.[4][9]

-

Purification: Once colonies appear, select individual colonies with morphologies consistent with Streptomyces and streak them onto fresh agar plates to obtain pure cultures. This process of subculturing may need to be repeated to ensure the purity of the isolate.[4]

Media Formulations for Cultivation

The composition of the culture medium is critical for the successful isolation and cultivation of Streptomyces. Several media formulations are commonly used.

| Media Component | Starch Casein Agar (g/L) | Actinomycete Isolation Agar (g/L) | Streptomyces Medium (g/L)[9][10][11] |

| Soluble Starch | 10.0 | - | - |

| Casein | 0.3 | - | - |

| Sodium Caseinate | - | 2.0 | - |

| Asparagine | - | 0.1 | - |

| L-Glutamic acid | - | - | 4.0 |

| KNO₃ | 2.0 | - | - |

| NaCl | 2.0 | - | 1.0 |

| K₂HPO₄ | 2.0 | 0.5 | 1.0 |

| MgSO₄·7H₂O | 0.05 | 0.1 | 0.7 |

| CaCO₃ | 0.02 | - | - |

| FeSO₄·7H₂O | 0.01 | 0.001 | 0.003 |

| Glycerol | - | 5.0 | - |

| Glucose | - | - | 5.0 |

| Agar | 18.0 | 15.0 | 25.0 |

| pH | 7.2 | 8.1 ± 0.2 | 7.0 ± 0.2 |

Biosynthesis of Albomycin: A Glimpse into the Molecular Machinery

The production of albomycin is orchestrated by a dedicated biosynthetic gene cluster (BGC). The abm gene cluster, first identified in S. griseus ATCC 700974, contains the genetic blueprint for the enzymes responsible for synthesizing this complex molecule.[1][12]

The Albomycin Biosynthetic Pathway

The biosynthesis of albomycin can be conceptually divided into two main branches: the formation of the siderophore component and the synthesis of the thionucleoside "warhead."

-

Siderophore Moiety Synthesis: This part of the pathway begins with the hydroxylation and subsequent acetylation of L-ornithine, catalyzed by the enzymes AbmB and AbmA, respectively.[1] A non-ribosomal peptide synthetase (NRPS), AbmQ, then assembles three molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine to form the ferrichrome-like siderophore.[13]

-

Thionucleoside Warhead Synthesis: The formation of the unique 4'-thionucleoside warhead is a more complex process involving a series of enzymatic modifications.[1][14] Key enzymes such as AbmH, AbmD, AbmF, AbmK, and AbmJ are sequentially involved in this transformation.[1][12] Notably, AbmK is a seryl-tRNA synthetase that is believed to provide the serine residue that links the siderophore to the nucleoside moiety.[1]

Regulation of Albomycin Production

The expression of the albomycin BGC is tightly regulated, and production yields can be significantly influenced by environmental factors. Iron concentration is a critical regulatory factor; low iron conditions generally favor the production of siderophores, including the albomycin backbone.[2] Additionally, the availability of precursors, such as L-ornithine, can impact the overall yield.[15] Studies have shown that optimizing fermentation conditions, including phosphate, iron, and L-ornithine concentrations, can lead to a significant increase in albomycin production.[15][16]

Quantitative Data on Albomycin Production

The production of albomycin is often in low quantities in wild-type strains. However, through optimization of fermentation conditions, the yield can be substantially improved.

| Organism Strain | Culture Condition | Albomycin Yield | Reference |

| Streptomyces griseus T 6 | Standard Culture | ~1 mg/L | [15] |

| Streptomyces griseus T 6 | Optimized Fed-batch | 25 mg/L | [15][16] |

| Streptomyces sp. ATCC 700974 | Engineered Strain (SAK9) | 4x wild type | [17] |

Conclusion and Future Directions

The isolation and characterization of novel albomycin-producing organisms, coupled with a deeper understanding of the regulatory networks governing its biosynthesis, are crucial for realizing the full therapeutic potential of this antibiotic. The methodologies and information presented in this guide provide a solid foundation for researchers to embark on the discovery and development of new albomycin analogues and to optimize the production of this promising antimicrobial agent. Future efforts in metabolic engineering and synthetic biology hold the key to unlocking even higher production titers and generating novel derivatives with improved pharmacological properties.

References

- 1. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. acs.org [acs.org]

- 4. microbenotes.com [microbenotes.com]

- 5. bioone.org [bioone.org]

- 6. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijcmas.com [ijcmas.com]

- 9. exodocientifica.com.br [exodocientifica.com.br]

- 10. Streptomyces Medium [himedialabs.com]

- 11. tmmedia.in [tmmedia.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. OhioLINK ETD: Kulkarni, Aditya S. [etd.ohiolink.edu]

Albomycin δ2: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin (B224201) δ2 is a potent, naturally occurring sideromycin antibiotic with a unique "Trojan horse" mechanism of action.[1][2] It exhibits remarkable antibacterial activity against a broad spectrum of pathogens, including clinically relevant Gram-positive and Gram-negative bacteria.[3] This document provides a comprehensive technical overview of Albomycin δ2, detailing its chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure

Albomycin δ2 is a peptidyl nucleoside antibiotic belonging to the sideromycin class.[1][4] Its structure is a conjugate of two key components: a ferrichrome-type siderophore and an antibiotically active 4'-thiofuranosyl cytosine moiety.[1][4] These two parts are linked by a serine residue through a peptide bond.[1][4]

The siderophore component is a tripeptide composed of three molecules of δ-N-hydroxy-δ-N-acetyl ornithine.[5] This hydroxamate-rich portion is responsible for chelating ferric iron (Fe³⁺) with high affinity, mimicking the natural iron acquisition systems of bacteria.[1] The antibiotic moiety, once cleaved from the siderophore within the bacterial cell, is a potent inhibitor of seryl-tRNA synthetase.[1] The cytosine base of the nucleoside in Albomycin δ2 is uniquely modified by N4-carbamoylation and N3-methylation, which are crucial for its biological activity.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of Albomycin δ2 is presented in Table 1. The iron-bound form is highly soluble in water, which is essential for its biological activity.[6]

| Property | Value | Reference |

| Molecular Formula | C₃₇H₆₀FeN₁₂O₁₈S | [7] |

| Molecular Weight (Iron-loaded) | 1045.83 g/mol | [8] |

| Molecular Weight (Iron-free) | 992 Da | [5] |

| Appearance | Not specified in results | |

| Solubility | Highly soluble in water (iron complex) | [6] |

| UV Maxima | 283 and 424 nm | [9] |

Table 1. Physicochemical properties of Albomycin δ2.

Biological Properties and Antimicrobial Activity

Albomycin δ2 demonstrates potent antimicrobial activity against a range of bacterial pathogens. Its efficacy is particularly notable against Streptococcus pneumoniae and Staphylococcus aureus, including methicillin-resistant strains (MRSA).[8][10] A selection of reported Minimum Inhibitory Concentration (MIC) values is provided in Table 2.

| Organism | Strain | MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | ATCC 49619 | 0.0625 | [8] |

| Streptococcus pneumoniae | - | 0.01 | [1][3] |

| Staphylococcus aureus (MRSA) | - | 0.125 | [8] |

| Staphylococcus aureus (MRSA) | USA 300 strain NRS384 | 0.125 | [10] |

| Escherichia coli | - | 0.005 | [1][3] |

| Yersinia enterocolitica | - | Not specified | [5] |

| Bacillus subtilis | - | Not specified | [5] |

Table 2. Antimicrobial activity of Albomycin δ2.

Mechanism of Action: The "Trojan Horse" Strategy

Albomycin δ2 employs a sophisticated "Trojan horse" mechanism to enter and kill bacterial cells.[1][2][3] This multi-step process is illustrated in the signaling pathway diagram below.

References

- 1. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Albomycin - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. Albomycin delta(2) | C37H60FeN12O18S | CID 86290052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Trojan Horse Unleashed: A Technical Guide to the Mechanism of Action of Albomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin (B224201) is a naturally occurring sideromycin antibiotic with potent activity against a broad spectrum of bacteria, including clinically relevant pathogens. Its efficacy stems from a sophisticated "Trojan horse" mechanism of action. By mimicking a natural siderophore, albomycin hijacks the bacterium's own iron uptake system to gain entry into the cell. Once inside, it releases a potent warhead that inhibits an essential enzyme, seryl-tRNA synthetase (SerRS), leading to the cessation of protein synthesis and subsequent cell death. This in-depth technical guide provides a comprehensive overview of the molecular intricacies of albomycin's mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development efforts in the field of novel antibiotics.

Introduction

The rise of antibiotic resistance is a pressing global health crisis, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. Sideromycins, a class of antibiotics that conjugate a siderophore to an antimicrobial moiety, represent a promising strategy to overcome bacterial defenses. Albomycin, a prominent member of this class, exemplifies the "Trojan horse" approach by exploiting the essential iron acquisition pathways of bacteria.[1][2] This guide delves into the core mechanics of albomycin's action, from its cellular uptake to its molecular target inhibition.

The "Trojan Horse" Mechanism: A Step-by-Step Infiltration

Albomycin's mechanism of action can be dissected into three key stages: active transport into the bacterial cell, intracellular activation, and inhibition of the molecular target.

Cellular Uptake: Hijacking the Iron Transport Machinery

Bacteria have evolved sophisticated systems to acquire iron, an essential nutrient, from their environment. One such system involves the secretion of siderophores, small molecules with a high affinity for ferric iron (Fe³⁺), which are then recognized by specific outer membrane receptors and transported into the cell. Albomycin's structure features a ferrichrome-type siderophore moiety, allowing it to mimic this natural iron-scavenging process.[2]

In Gram-negative bacteria such as Escherichia coli, the uptake of the albomycin-iron complex is primarily mediated by the ferric hydroxamate uptake (Fhu) system.[3] The process begins with the binding of albomycin to the outer membrane transporter FhuA. This interaction is dependent on the TonB-ExbB-ExbD energy-transducing complex, which provides the energy required for translocation across the outer membrane into the periplasmic space.[3] In the periplasm, the albomycin complex is bound by the periplasmic binding protein FhuD, which then delivers it to the inner membrane ABC transporter FhuBC for ATP-dependent transport into the cytoplasm.[3]

In Gram-positive bacteria like Streptococcus pneumoniae, which lack an outer membrane, a similar siderophore transport system is responsible for albomycin uptake.[3]

Intracellular Activation: Releasing the Warhead

Once inside the cytoplasm, the inactive albomycin prodrug is cleaved by cellular peptidases, such as peptidase N in E. coli, to release its active antimicrobial component, a thioribosyl pyrimidine (B1678525) moiety known as SB-217452.[2][4] This enzymatic cleavage is crucial for the antibiotic's activity, as the intact albomycin molecule does not inhibit its target.

Molecular Target: Inhibition of Seryl-tRNA Synthetase

The released SB-217452 is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS), a vital enzyme responsible for charging tRNASer with the amino acid serine during protein synthesis.[4][5] SB-217452 acts as a competitive inhibitor, mimicking the seryl-adenylate (B1675329) intermediate of the aminoacylation reaction.[5] By binding to the active site of SerRS, it prevents the formation of seryl-tRNASer, thereby halting protein synthesis and leading to bacterial cell death.

Quantitative Data

The efficacy of albomycin and its active moiety has been quantified through various in vitro studies. The following tables summarize the minimum inhibitory concentrations (MICs) of different albomycin congeners against a range of bacterial pathogens and the inhibitory activity of SB-217452 against seryl-tRNA synthetase.

Table 1: Minimum Inhibitory Concentrations (MICs) of Albomycin Congeners against Various Bacterial Strains

| Bacterial Strain | Albomycin δ1 (µg/mL) | Albomycin δ2 (µg/mL) | Albomycin ε (µg/mL) | Reference |

| Streptococcus pneumoniae ATCC 49619 | 0.008 | 0.008 | >128 | [1] |

| Staphylococcus aureus USA300 | 16 | 0.125 | >128 | [1] |

| Bacillus subtilis ATCC 6633 | 16 | 0.5 | >128 | [1] |

| Escherichia coli BJ5183 | 1 | 0.125 | >128 | [1] |

| Neisseria gonorrhoeae ATCC 49226 | 0.0039 | >128 | >128 | [6] |

| Salmonella typhi | >128 | >128 | >128 | [6] |

| Streptococcus pneumoniae (Clinical Isolates) | - | 0.004 - 0.062 | - | [6] |

| Staphylococcus aureus (Clinical Isolates, including MRSA) | - | 0.062 - 1 | - | [6] |

Table 2: Inhibitory Activity of SB-217452 against Seryl-tRNA Synthetase (SerRS)

| Organism | Enzyme | IC50 (nM) | Ki (nM) | Reference |

| Staphylococcus aureus | SerRS | ~8 | - | [4] |

| Rat | SerRS | ~8 | - | [4] |

| Streptomyces sp. | SerRS1 (housekeeping) | <8 | - | [5] |

| Streptomyces sp. | SerRS2 (resistance) | ~80 | - | [5] |

| E. coli | SerRS | - | ~8 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of albomycin.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Albomycin stock solution (e.g., in sterile water or DMSO)

-

Sterile saline (0.85% NaCl)

-

Densitometer or spectrophotometer

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 h) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Antibiotic Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the albomycin stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

-

Inoculation: a. Within 15 minutes of preparing the final inoculum, add 100 µL of the bacterial suspension to each well, resulting in a final volume of 200 µL and a final inoculum of ~2.5 x 10⁵ CFU/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: a. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: a. The MIC is the lowest concentration of albomycin that completely inhibits visible growth of the organism.

In Vitro Seryl-tRNA Synthetase Inhibition Assay (Radioactive Filter-Binding Assay)

This protocol is a generalized procedure based on common methods for assaying aminoacyl-tRNA synthetase activity.

Materials:

-

Purified bacterial seryl-tRNA synthetase (SerRS)

-

Total tRNA isolated from the corresponding bacterial strain

-

[³H]-L-serine (radiolabeled)

-

ATP and MgCl₂

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

SB-217452 (inhibitor)

-

Trichloroacetic acid (TCA), 5% and 10% solutions

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: a. Prepare a reaction mixture containing reaction buffer, ATP, MgCl₂, [³H]-L-serine, and total tRNA. b. Prepare serial dilutions of SB-217452 to be tested.

-

Assay: a. In a microcentrifuge tube, combine the reaction mixture with a specific concentration of SB-217452 or a vehicle control. b. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding a known amount of purified SerRS enzyme. d. At various time points, take aliquots of the reaction and spot them onto glass fiber filters.

-

Quenching and Washing: a. Immediately immerse the filters in ice-cold 10% TCA to precipitate the macromolecules (including charged tRNA) and stop the reaction. b. Wash the filters three times with cold 5% TCA to remove unincorporated [³H]-L-serine. c. Wash once with ethanol (B145695) and allow the filters to dry completely.

-

Quantification: a. Place each filter in a scintillation vial with scintillation fluid. b. Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]-seryl-tRNASer formed.

-

Data Analysis: a. Plot the amount of product formed over time for each inhibitor concentration. b. Determine the initial reaction velocities and calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic involved in albomycin's mechanism of action.

Conclusion

The "Trojan horse" mechanism of albomycin is a testament to the evolutionary ingenuity of microorganisms and provides a compelling blueprint for the development of next-generation antibiotics. By leveraging a deep understanding of bacterial physiology, particularly iron acquisition pathways, it is possible to design highly potent and selective antimicrobial agents. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers dedicated to combating antibiotic resistance. Further investigation into the structure-activity relationships of albomycin and the development of synthetic sideromycin conjugates hold significant promise for replenishing our dwindling arsenal (B13267) of effective antibiotics.

References

- 1. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species. | Semantic Scholar [semanticscholar.org]

- 2. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ibg.kit.edu [ibg.kit.edu]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of seryl tRNA synthetase by seryl nucleoside moiety (SB-217452) of albomycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Albomycin Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin (B224201), a potent sideromycin antibiotic, employs a "Trojan horse" strategy to gain entry into bacterial cells, where it inhibits protein synthesis by targeting seryl-tRNA synthetase.[1][2] This technical guide provides a comprehensive overview of the albomycin biosynthesis pathway in Streptomyces, a genus of bacteria renowned for its production of diverse secondary metabolites. We delve into the genetic organization of the albomycin biosynthetic gene cluster (abm), the enzymatic functions of the key proteins involved, and the regulatory networks that govern its production. This document also includes detailed experimental protocols for studying the pathway and quantitative data to support further research and development efforts.

Introduction

Albomycins are peptidyl-nucleoside antibiotics characterized by a unique structure comprising a ferrichrome-type siderophore moiety linked to a thionucleoside "warhead" known as SB-217452.[1][2] The siderophore component facilitates active transport into bacterial cells via their iron uptake systems. Once inside, the molecule is cleaved, releasing the toxic warhead which is a potent inhibitor of seryl-tRNA synthetase.[1] This dual-action mechanism makes albomycin a promising candidate for the development of novel antimicrobial agents, particularly against drug-resistant pathogens.

The biosynthesis of this complex molecule is orchestrated by a dedicated biosynthetic gene cluster (abm) found in several Streptomyces species, including S. griseus ATCC 700974 and S. globisporus.[2][3] Understanding the intricacies of this pathway is crucial for harnessing its potential through synthetic biology and metabolic engineering approaches.

The Albomycin Biosynthetic Gene Cluster (abm)

The albomycin biosynthetic gene cluster consists of 18 genes, designated abmA through abmR, which are responsible for the synthesis, modification, and transport of albomycin.[1][4] The cluster does not appear to contain a pathway-specific regulatory gene, suggesting that its expression is controlled by global regulatory networks within the cell.[1]

Table 1: Genes of the Albomycin Biosynthetic Cluster and Their Proposed Functions

| Gene | Proposed Function of Encoded Protein |

| abmA | N-acyltransferase involved in siderophore biosynthesis |

| abmB | Flavin-dependent monooxygenase in siderophore biosynthesis |

| abmC | Putative peptide synthetase for linking siderophore and warhead |

| abmD | Pyridoxal-5'-phosphate (PLP)-dependent enzyme in warhead biosynthesis |

| abmE | N-carbamoyltransferase for warhead modification |

| abmF | Hypothetical protein, likely involved in warhead biosynthesis |

| abmG | Deoxycytidine kinase homolog, involved in warhead precursor synthesis |

| abmH | Serine hydroxymethyltransferase homolog for warhead biosynthesis |

| abmI | S-adenosyl-L-methionine (SAM)-dependent N3-cytidine methyltransferase for warhead modification |

| abmJ | Radical SAM enzyme for warhead modification |

| abmK | Resistant seryl-tRNA synthetase, providing self-resistance |

| abmL | Unknown function |

| abmM | Radical SAM domain protein |

| abmN | ATPase component of an ABC transporter for export |

| abmO | Permease component of an ABC transporter for export |

| abmP | Permease component of an ABC transporter for export |

| abmQ | Nonribosomal peptide synthetase (NRPS) for siderophore backbone synthesis |

| abmR | Unknown function |

The Biosynthetic Pathway

The biosynthesis of albomycin can be dissected into three key stages: the formation of the siderophore moiety, the synthesis of the nucleoside warhead, and the final tailoring and assembly of the complete molecule.

Stage 1: Biosynthesis of the Ferrichrome-Type Siderophore

The siderophore component of albomycin is a cyclic hexapeptide derived from three molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine. This process is catalyzed by three key enzymes encoded by the abm cluster:

-

AbmB: A flavin-dependent monooxygenase that hydroxylates the N⁵-amino group of L-ornithine.[4]

-

AbmA: An N-acyltransferase that subsequently acetylates the N⁵-hydroxy group.[4]

-

AbmQ: A nonribosomal peptide synthetase (NRPS) that trimerizes the resulting N⁵-acetyl-N⁵-hydroxy-L-ornithine to form the cyclic siderophore backbone.[4][5]

Stage 2: Biosynthesis of the Thionucleoside Warhead (SB-217452)

The synthesis of the complex SB-217452 warhead is a multi-step process involving a cascade of enzymatic reactions. While the exact sequence is still under investigation, key enzymes and their proposed roles include:

-

AbmG, AbmH, AbmD, AbmF: These enzymes are believed to be involved in the initial steps of forming the core thio-sugar and amino acid components of the warhead.

-

AbmJ: A radical SAM enzyme responsible for key modifications of the sugar moiety.

-

AbmK: A seryl-tRNA synthetase that provides the serine linker.

Stage 3: Tailoring and Assembly

The final steps in albomycin biosynthesis involve tailoring modifications to the nucleoside warhead and the subsequent joining of the two major components:

-

AbmI: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the N3-methylation of the cytosine base.[1]

-

AbmE: An N-carbamoyltransferase responsible for the N4-carbamoylation of the cytosine base.[1]

-

AbmC: A putative peptide synthetase thought to catalyze the final amide bond formation, linking the fully assembled siderophore and the tailored warhead.

Regulation of Albomycin Biosynthesis

The production of albomycin is not controlled by a dedicated regulator within the abm cluster. Instead, it is subject to a complex interplay of global regulatory networks that respond to environmental and physiological cues.

-

Iron Concentration: The biosynthesis of siderophores is tightly regulated by iron availability. In S. globisporus, the production of the co-metabolite desferrioxamine E is critically regulated by iron concentration.[3] While the direct effect of iron on the abm cluster expression needs further quantitative analysis, it is plausible that iron levels play a significant role in regulating the production of the siderophore component of albomycin.

-

Global Regulators: Several global regulators are known to control secondary metabolism in Streptomyces. These include:

-

AdpA: A key pleiotropic regulator that controls morphological differentiation and secondary metabolism.

-

PhoP/GlnR: Regulators involved in phosphate (B84403) and nitrogen metabolism, respectively, which are known to cross-regulate secondary metabolite biosynthesis.

-

DasR: A regulator that responds to the availability of chitin-derived nutrients.

-

The precise mechanisms by which these global regulators influence the expression of the abm gene cluster are yet to be fully elucidated and likely involve a complex cascade of regulatory events.

Quantitative Data

Precise quantitative data is essential for optimizing the production of albomycin. The following table summarizes available data on albomycin production.

Table 2: Albomycin Production Titers in Streptomyces

| Strain | Culture Conditions | Titer (mg/L) | Reference |

| Streptomyces griseus T 6 | Standard Medium | ~1 | [6] |

| Streptomyces griseus T 6 | Optimized fed-batch fermentation | 25 | [6] |

Further research is required to determine the kinetic parameters of the individual Abm enzymes and to quantify the changes in abm gene expression in response to different environmental stimuli.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the albomycin biosynthesis pathway.

Protocol 1: Gene Knockout in Streptomyces using CRISPR/Cas9

This protocol outlines the general steps for creating a gene deletion mutant in Streptomyces.

Methodology:

-

Design: Design a specific single-guide RNA (sgRNA) to target the gene of interest for cleavage by the Cas9 nuclease. Design 1-2 kb homology arms flanking the target gene.

-

Plasmid Construction: Clone the sgRNA expression cassette and the homology arms into a suitable CRISPR/Cas9 vector for Streptomyces.

-

Conjugation: Introduce the final plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002) and then transfer it to the recipient Streptomyces strain via intergeneric conjugation.

-

Selection and Screening: Select for Streptomyces exconjugants containing the plasmid. Subsequently, screen for colonies that have undergone a double crossover event, resulting in the deletion of the target gene.

-

Verification: Confirm the gene deletion by colony PCR and Sanger sequencing of the targeted genomic region.

Protocol 2: Heterologous Expression of the abm Gene Cluster

This protocol describes the expression of the entire abm gene cluster in a heterologous Streptomyces host.

Methodology:

-

Cloning: Clone the entire abm gene cluster into an integrative Streptomyces expression vector (e.g., a derivative of pSET152).

-

Conjugation: Transfer the vector into a suitable heterologous host, such as S. coelicolor M1146 or S. lividans TK24, via intergeneric conjugation.

-

Fermentation: Cultivate the recombinant strain under conditions known to favor secondary metabolite production.

-

Analysis: Extract the secondary metabolites from the culture broth and mycelium and analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of albomycin.

Protocol 3: In Vitro Enzymatic Assay for AbmI (Methyltransferase)

This protocol provides a general framework for assaying the activity of the methyltransferase AbmI.

-

Protein Expression and Purification: Overexpress a tagged version of AbmI in E. coli and purify the protein using affinity chromatography.

-

Reaction Mixture: Prepare a reaction mixture containing the purified AbmI, the substrate (a cytosine-containing nucleoside precursor of the warhead), and the methyl donor S-adenosyl-L-methionine (SAM).

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of the methylated product. The consumption of SAM can also be monitored.

Conclusion and Future Perspectives

The albomycin biosynthesis pathway represents a fascinating example of the intricate chemistry employed by Streptomyces to produce complex bioactive molecules. While significant progress has been made in elucidating the genes and enzymes involved, further research is needed to fully understand the catalytic mechanisms of all the enzymes and the precise regulatory networks that control the expression of the abm gene cluster.

Future work should focus on:

-

Biochemical Characterization: In-depth kinetic and structural analysis of all the Abm enzymes to fully understand their functions.

-

Regulatory Studies: Identification of the specific binding sites of global regulators on the abm promoter region to unravel the regulatory cascade.

-

Metabolic Engineering: Application of synthetic biology tools to engineer the pathway for improved titers and the generation of novel albomycin analogs with enhanced antimicrobial properties.

A deeper understanding of the albomycin biosynthesis pathway will undoubtedly pave the way for the development of new and effective antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Elucidation of the ferrichrome siderophore biosynthetic pathway in albomycin-producing Streptomyces sp. ATCC 700974 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational construction of genome-minimized Streptomyces host for the expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Genetic Organization and Biosynthesis of the Albomycin Cluster

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Albomycins are a class of potent "Trojan horse" antibiotics effective against both Gram-positive and Gram-negative bacteria[1][2]. Their structure consists of a ferrichrome-type siderophore, which facilitates active transport into bacterial cells via iron uptake systems, and a toxic thionucleoside "warhead" that inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis[1][3][4]. The producing organisms, primarily strains of Streptomyces, harbor a dedicated biosynthetic gene cluster (BGC) for albomycin (B224201) production[3][5]. Recent genomic investigations have revealed that the albomycin BGC has a more restricted phylogenetic distribution than previously thought, being found in specific strains of S. globisporus and Streptomyces sp. ATCC 700974[5][6]. This guide provides a detailed technical overview of the albomycin BGC, its genetic organization, the intricate biosynthetic pathway it encodes, regulatory aspects, and key experimental methodologies for its study.

Genomic Organization of the Albomycin Biosynthetic Gene Cluster (abm)

The albomycin biosynthetic gene cluster (BGC), identified in Streptomyces sp. ATCC 700974 and Streptomyces globisporus, is a contiguous genetic locus responsible for the production of the antibiotic[3][7]. The core cluster comprises 18 essential genes, designated abmA through abmR[1][2][7]. While 25 complete open reading frames (ORFs) are found in the vicinity, ORFs 1-7 are not believed to be involved in the biosynthetic pathway[1][2]. A significant feature of this cluster is the apparent absence of a pathway-specific regulatory gene, suggesting that its expression is likely governed by global regulatory networks within the host[3]. The cluster also notably includes abmK, a gene providing self-resistance to the producing organism by encoding a resistant seryl-tRNA synthetase[2][3][5].

Below is a diagram illustrating the genetic arrangement of the abm cluster.

Caption: Genetic organization of the abm cluster, color-coded by putative function.

Table 1: Genes and Putative Functions in the Albomycin BGC

| Gene | Proposed Function | Enzyme Class/Protein Type |

| abmA | N-acyltransferase for siderophore biosynthesis | Acyltransferase |

| abmB | Flavin-dependent monooxygenase (ornithine hydroxylation) | Monooxygenase |

| abmC | Potential amide bond formation (linker) | Unknown |

| abmD | PLP-dependent epimerase for amino acid modification | Epimerase |

| abmE | N4-carbamoylation of cytosine | Carbamoyltransferase |

| abmF | Hypothetical protein in warhead biosynthesis | Unknown |

| abmG | Deoxycytidine kinase homolog | Kinase |

| abmH | PLP-dependent transaldolase in thioheptose formation | Transaldolase |

| abmI | N3-methylation of cytosine | Methyltransferase |

| abmJ | Radical SAM enzyme (D-ribo to D-xylo conversion) | Radical SAM Enzyme |

| abmK | Seryl-tRNA synthetase (biosynthesis and resistance) | Aminoacyl-tRNA Synthetase |

| abmL | Unknown | Unknown |

| abmM | Radical SAM enzyme (sulfur insertion) | Radical SAM Enzyme |

| abmN | Unknown | Unknown |

| abmO | Unknown | Unknown |

| abmP | MFS transporter | Transporter |

| abmQ | Non-ribosomal peptide synthetase (NRPS) for siderophore | NRPS |

| abmR | ABC transporter | Transporter |

The Albomycin Biosynthetic Pathway

The biosynthesis of albomycin is a modular process involving the independent synthesis of the ferrichrome siderophore and the thionucleoside warhead, which are subsequently joined.

Biosynthesis of the Ferrichrome Siderophore Moiety

The assembly of the iron-chelating siderophore is proposed to require three key enzymes: AbmA, AbmB, and AbmQ[1][4][7].

-

Initiation: The pathway begins with the N⁵ hydroxylation of L-ornithine, a reaction catalyzed by the flavin-dependent monooxygenase, AbmB[4][7].

-

Acylation: Subsequently, the N-acyltransferase AbmA acetylates the N⁵-hydroxy-L-ornithine intermediate to produce N⁵-acetyl-N⁵-hydroxy-L-ornithine (AHO)[4][7].

-

Assembly: The non-ribosomal peptide synthetase (NRPS) AbmQ iteratively condenses three molecules of AHO to form the final cyclic tripeptide siderophore[4][7]. AbmQ possesses an unusual domain architecture and notably lacks a C-terminal thioesterase (TE) domain, suggesting a unique mechanism for product release or transfer[1][8].

Caption: Proposed biosynthetic pathway of the albomycin ferrichrome siderophore moiety.

Biosynthesis of the Thionucleoside Warhead (SB-217452)

The formation of the toxic warhead, SB-217452, is a highly complex process involving a cascade of unusual enzymatic reactions[1].

-

Core Assembly: The thioheptose core is assembled by several enzymes, including the PLP-dependent transaldolase AbmH and the PLP-dependent epimerase AbmD, which establishes the correct stereochemistry[9].

-

Sulfur Insertion: The radical SAM enzyme AbmM is responsible for a key sulfur-for-oxygen swapping reaction, which forms the thiofuranose ring essential for the antibiotic's activity[10].

-

Further Modifications: Additional enzymes like AbmF, AbmJ (another radical SAM enzyme), and AbmK are required to complete the core structure[1][9][11].

-

Tailoring: Finally, two tailoring enzymes modify the nucleoside base. AbmI, a methyltransferase, adds a methyl group at the N3 position, and AbmE, a carbamoyltransferase, attaches a carbamoyl (B1232498) group at the N4 position[1][7][11]. Gene deletion studies indicate that methylation by AbmI precedes carbamoylation by AbmE[12].

Caption: Simplified biosynthetic pathway of the thionucleoside warhead SB-217452.

Quantitative Analysis of Albomycin Activity

The potent activity of albomycin is reflected in its low Minimum Inhibitory Concentrations (MICs) against various pathogens. Resistance is often linked to mutations in the ferric hydroxamate uptake (fhu) system in target bacteria[13].

Table 2: Minimum Inhibitory Concentrations (MIC) of Albomycin δ₂

| Bacterial Species | Strain Type | MIC (µg/mL) | Key Resistance Determinant (if known) |

| Streptococcus pneumoniae | Wild-type | 0.01[1] | - |

| Escherichia coli | Wild-type | 0.005[1] | - |

| Escherichia coli | fhuA mutant | >10[13] | Impaired siderophore uptake |

Note: MIC values can vary based on experimental conditions.

Key Experimental Methodologies

Elucidation of the albomycin BGC has relied on a combination of genetic and biochemical techniques.

Protocol for Gene Inactivation and Complementation

Gene knockouts are essential for confirming the role of specific abm genes. The REDIRECT PCR-targeting method is commonly used in Streptomyces.[7]

-

Construct Design: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance, aac(3)IV) flanked by FLP recognition target (FRT) sites is designed. Primers are synthesized with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide sequences that anneal to the disruption cassette template.

-

Cassette Amplification: The disruption cassette is amplified by PCR using the designed primers and a template plasmid (e.g., pIJ773).

-

Host Preparation: Streptomyces sp. ATCC 700974 is transformed with a cosmid containing the abm cluster and the pIJ790 plasmid, which expresses the λ-Red recombinase system under arabinose induction.

-

Electroporation and Recombination: The amplified linear disruption cassette is electroporated into the prepared host. The λ-Red system facilitates homologous recombination, replacing the target gene with the cassette.

-

Mutant Selection: Recombinants are selected on media containing the appropriate antibiotic (e.g., apramycin).

-

Verification: The correct gene replacement is verified by PCR analysis using primers flanking the targeted region.

-

Complementation: For complementation, the wild-type gene is cloned into an integrative expression vector and introduced back into the mutant strain to confirm function restoration.

Caption: Experimental workflow for targeted gene knockout in Streptomyces.

Protocol for HPLC Analysis of Albomycin Production

High-Performance Liquid Chromatography (HPLC) is used to detect and quantify albomycin production in wild-type and mutant strains.

-

Culture Growth: Grow Streptomyces strains in a suitable production medium (e.g., TSB) for 5-7 days.

-

Supernatant Extraction: Centrifuge the cultures to pellet the mycelia. Collect the supernatant.

-

Solid Phase Extraction (Optional): For cleaner samples, pass the supernatant through a C18 solid-phase extraction column to enrich for hydrophobic molecules like albomycin. Elute with methanol.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (both often containing 0.1% trifluoroacetic acid).

-

Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the molecule (e.g., ~270 nm and ~320 nm).

-

Quantification: Compare the peak area of albomycin from test samples to a standard curve generated with purified albomycin.

-

Conclusion and Future Directions

The genetic and biochemical framework for albomycin biosynthesis is largely established, revealing a sophisticated pathway for creating a potent Trojan horse antibiotic[4][7]. The abm cluster in Streptomyces is a model for understanding the production of complex peptidyl nucleoside natural products. Future research will likely focus on elucidating the functions of the remaining hypothetical proteins within the cluster, deciphering the global regulatory circuits that control its expression, and leveraging this knowledge for synthetic biology and metabolic engineering applications to generate novel albomycin analogs with enhanced therapeutic properties.

References

- 1. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Elucidation of the ferrichrome siderophore biosynthetic pathway in albomycin-producing Streptomyces sp. ATCC 700974 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthetic Origin of the Atypical Stereochemistry in the Thioheptose Core of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of albomycin δ(2) provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Trojan Horse Strategy: Unpacking the Critical Role of the Siderophore Moiety in Albomycin Uptake

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide details the mechanism by which the antibiotic Albomycin (B224201) utilizes a siderophore-mediated uptake system to enter bacterial cells. It explores the transport pathways in Gram-negative and Gram-positive bacteria, presents quantitative data on its efficacy, outlines key experimental protocols, and provides visualizations of the core processes.

Executive Summary

Albomycins are potent, naturally occurring antibiotics that belong to the sideromycin class. These molecules employ a "Trojan horse" strategy to gain entry into bacterial cells, a mechanism that is central to their high efficacy.[1] A sideromycin consists of an iron-chelating molecule, known as a siderophore, covalently linked to an antibiotic "warhead".[2] This structure allows Albomycin to hijack the bacteria's own iron uptake systems. The siderophore moiety of Albomycin, which is structurally similar to the fungal siderophore ferrichrome, binds to ferric iron (Fe³⁺) in the environment.[2][3] This complex is then recognized and actively transported into the bacterial cell by specific ferric hydroxamate transport systems.[4][5] Once inside the cytoplasm, the molecule is cleaved by endogenous peptidases, releasing the toxic warhead which inhibits an essential enzyme, seryl-tRNA synthetase (SerRS), leading to the cessation of protein synthesis and cell death.[6] This guide provides a detailed examination of this uptake mechanism, highlighting the indispensable role of the siderophore moiety.

The "Trojan Horse" Uptake Mechanism

The effectiveness of Albomycin is critically dependent on its active transport into the bacterial cell, a process mediated entirely by its siderophore component. This transport overcomes the permeability barrier of the bacterial cell wall, which often limits the efficacy of other antibiotics.[7]

Uptake in Gram-Negative Bacteria (e.g., Escherichia coli)

In Gram-negative bacteria, the uptake of the Albomycin-Fe³⁺ complex is a multi-step, energy-dependent process involving several key proteins.[1][8]

-

Outer Membrane Transport: The journey begins at the outer membrane, where the Albomycin-Fe³⁺ complex is recognized and bound by the FhuA transporter protein.[1][9] The transport across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane's proton motive force by the TonB-ExbB-ExbD protein complex.[7][10]

-

Periplasmic Shuttling: Once in the periplasmic space, the complex is captured by the periplasmic binding protein, FhuD.[4] FhuD then shuttles the Albomycin-Fe³⁺ complex to the inner membrane.

-

Inner Membrane Transport: At the cytoplasmic membrane, the complex is delivered to the FhuBC ATP-binding cassette (ABC) transporter.[11] This transporter utilizes the energy from ATP hydrolysis to move the Albomycin-Fe³⁺ complex into the cytoplasm.[4]

Uptake in Gram-Positive Bacteria (e.g., Streptococcus pneumoniae)

Gram-positive bacteria lack an outer membrane but possess analogous high-affinity uptake systems. In S. pneumoniae, Albomycin is transported via the ferric hydroxamate transport system.[4] This system consists of a siderophore binding protein (FhuD) anchored to the cell membrane and an associated permease that facilitates transport across the cytoplasmic membrane into the cell.[4][8] The high sensitivity of strains like S. pneumoniae to Albomycin underscores the efficiency of this uptake pathway.[4][12]

Intracellular Release and Action

Upon entering the cytoplasm, the antibiotic is not yet active. The linker connecting the siderophore carrier to the antibiotic warhead is cleaved by cellular enzymes, such as peptidase N (PepN) in E. coli.[7] This cleavage releases the active thionucleoside moiety (also known as SB-217452).[6] This warhead is a potent inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme responsible for attaching serine to its corresponding tRNA during protein synthesis.[1][6] Inhibition of SerRS halts protein production, ultimately leading to bacterial death. Experiments using radiolabeled Albomycin have shown that the siderophore portion is largely expelled from the cell, while the antibiotic sulfur-labeled moiety is concentrated up to 500-fold intracellularly.[5]

Quantitative Data: Efficacy of Albomycin

The active uptake mechanism results in exceptionally low Minimum Inhibitory Concentrations (MICs) against a broad spectrum of bacteria. The critical role of the siderophore-mediated transport is demonstrated by the dramatic increase in MIC for bacteria with mutations in the transport system components (e.g., fhuA mutants).[13]

Table 1: Minimum Inhibitory Concentrations (MIC) of Albomycin δ₂

| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | Wild-type | 0.01 | [1][12] |

| Escherichia coli | Wild-type | 0.005 | [1][6] |

| Staphylococcus aureus | Wild-type | 0.1 | [4] |

| Yersinia enterocolitica | Wild-type | Low (not specified) | [14] |

| Escherichia coli | fhuA mutant | >10 | [13] |

Note: The MIC values are compiled from multiple studies and demonstrate the high potency of Albomycin. The resistance of the fhuA mutant highlights the dependency on this specific uptake pathway.

Table 2: Comparative Antibacterial Activity of Albomycin δ₂ against Clinical Isolates

| Bacterial Strain | Albomycin δ₂ MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Penicillin G MIC (µg/mL) | Reference |

| S. pneumoniae (Penicillin-Resistant) | 0.008 - 0.06 | 1 - 4 | 0.25 - 0.5 | 2 - 8 | [12] |

| S. aureus (MRSA) | 0.06 - 0.12 | 1 - >32 | 1 - 2 | >16 | [12] |

Note: This data shows Albomycin δ₂ retains potent activity against clinical isolates that are resistant to other common antibiotics, with MIC values often being orders of magnitude lower.[12]

Visualizing the Core Processes

Diagram 1: Albomycin Uptake Pathway in Gram-Negative Bacteria

References

- 1. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Albomycin - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Albomycin Uptake via a Ferric Hydroxamate Transport System of Streptococcus pneumoniae R6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uptake and conversion of the antibiotic albomycin by Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. um.es [um.es]

- 8. Siderophores in Iron Metabolism: From Mechanism to Therapy Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of the antibiotic albomycin in complex with the outer membrane transporter FhuA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. microbiologyjournal.org [microbiologyjournal.org]

- 12. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Albomycin is an effective antibiotic, as exemplified with Yersinia enterocolitica and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies on Grisein and its Relation to Albomycin

This technical guide provides a comprehensive overview of the foundational research on the antibiotic grisein (B1170133), focusing on its discovery, initial characterization, and the pivotal studies that established its identity with albomycin (B224201). The document is intended for researchers, scientists, and drug development professionals interested in the history and early scientific exploration of this unique sideromycin antibiotic.

Discovery and Initial Characterization of Grisein

Grisein was first reported in 1947 as a new antibiotic produced by a specific strain of Streptomyces griseus.[1][2][3] This discovery was significant as it originated from the same bacterial species known for producing streptomycin (B1217042).[4] However, early research quickly distinguished grisein based on its unique chemical and antibacterial properties.[5]

Initial studies characterized grisein as a water-soluble compound, slightly soluble in 95% ethanol, and insoluble in absolute ethanol, ether, and acetone.[5] It was found to be stable to heating at 100°C for 10 minutes.[5] Unlike streptomycin, its activity was not affected by the presence of glucose in the testing medium.[5] A notable characteristic observed early on was the rapid development of resistance to grisein by bacteria such as E. coli and S. aureus.[5]

The Emergence of Albomycin and the Unraveling of a Connection

The structural elucidation of albomycin took considerable time, with the full chemical structures of its congeners (δ₁, δ₂, and ε) being determined in 1982, thirty-five years after its initial isolation.[1][2] These studies revealed a complex structure composed of a ferrichrome-type siderophore linked to a thionucleoside "warhead."[1][8][9]

The "Trojan Horse" Mechanism of Action

A key feature of albomycin (grisein) is its unique mode of action, which was elucidated over time. It functions as a sideromycin, a class of antibiotics that hijack bacterial iron transport systems.[1][10] The ferrichrome-like siderophore component of albomycin chelates ferric iron (Fe³⁺).[8][11] Bacteria, which require iron for survival, actively transport the albomycin-iron complex into the cell using their own siderophore uptake pathways.[1][12]

Once inside the bacterial cytoplasm, the molecule is cleaved by host peptidases.[1][8][13] This cleavage releases the toxic thionucleoside warhead (known as SB-217452), which is a potent inhibitor of seryl-tRNA synthetase, an essential enzyme for protein synthesis.[1][8][13] This "Trojan horse" strategy allows the antibiotic to bypass outer membrane defenses and accumulate inside the target cell, leading to its potent antibacterial activity.[1]

The critical role of iron in the antibiotic's function also explained an early observation with grisein: its inactivation by iron compounds.[5] Early experiments showed that adding ferrous sulfate (B86663) or ferric ammonium (B1175870) citrate (B86180) to a solution of grisein could lead to its inactivation, likely through the formation of an insoluble complex.[5]

Experimental Protocols

Protocol 1: Production of Grisein (Early Method)

This protocol is based on the initial methods described for cultivating the grisein-producing strain of Streptomyces griseus.

-

Media Preparation: A nutrient broth was prepared consisting of 0.5% peptone, 0.3% meat extract, and 0.3% NaCl. Initially, glucose was found to delay production.[5] More effective media were later developed, often supplemented with iron to enhance yield.[5]

-

Inoculation: The prepared medium was inoculated with spores of the grisein-producing S. griseus strain.[5]

-

Incubation: Cultures were incubated under either stationary or submerged conditions.

-

Harvesting: After the incubation period, the culture broth containing the secreted grisein was harvested for isolation.

Protocol 2: Isolation and Purification of Grisein (Early Method)

This protocol outlines the initial charcoal adsorption method used to isolate crude grisein from culture filtrates.

-

Filtration: The culture broth was first filtered through glass wool and filter-cel to remove the mycelium and other solid particles.[5]

-

Adsorption: Activated charcoal (Norit A) was added to the clarified filtrate at a concentration of approximately 8 grams per liter.[5] The mixture was stirred to allow the grisein to adsorb onto the charcoal.

-

Elution: The charcoal was collected, and the grisein was eluted using neutral 95% ethanol. This was a distinguishing feature, as other antibiotics like streptomycin required acidified alcohol for elution.[5]

-

Concentration: The ethanolic eluate was concentrated to yield a crude preparation of grisein.[5]

Protocol 3: Antibacterial Activity Assay (Cup Diffusion Method)

This method was used to determine the antibacterial spectrum and relative potency of grisein preparations.

-

Agar (B569324) Plate Preparation: Nutrient agar plates were prepared and seeded with a suspension of the test bacterium (e.g., E. coli, S. aureus).

-

Cup Creation: Small, sterile cylinders (cups) of about 8 mm in diameter were placed on the surface of the agar.

-

Sample Application: A defined volume of the grisein solution (at various concentrations) was added to each cup.

-

Incubation: The plates were incubated at an appropriate temperature (e.g., 28°C or 37°C) for a set period (e.g., 20-48 hours).[5]

-

Zone of Inhibition Measurement: The diameter of the clear zone around each cup, where bacterial growth was inhibited, was measured in millimeters. The size of the zone is proportional to the concentration and activity of the antibiotic.[5]

Quantitative Data

Table 1: Antibacterial Spectrum of Early Grisein Preparations

This table summarizes the sensitivity of various bacteria to grisein as reported in early studies.

| Bacterial Species | Gram Stain | Sensitivity to Grisein |

| Escherichia coli | Gram-Negative | Sensitive |

| Staphylococcus aureus | Gram-Positive | Sensitive |

| Salmonella spp. | Gram-Negative | Highly Sensitive |

| Shigella spp. | Gram-Negative | Highly Sensitive |

| Micrococcus lysodeikticus | Gram-Positive | Highly Sensitive |

| Serratia marcescens | Gram-Negative | Sensitive (crude), Non-sensitive (isolated) |

| Mycobacterium tuberculosis | Acid-Fast | Not Sensitive |

Source: Data compiled from Reynolds and Waksman, 1948.[5]

Table 2: Minimum Inhibitory Concentrations (MICs) of Albomycin δ₂

This table presents later, more precise quantitative data for the major congener of albomycin, illustrating its high potency.

| Bacterial Species | MIC |

| Streptococcus pneumoniae | 10 ng/mL |

| Escherichia coli | 5 ng/mL |

Source: Data from Stefanska et al., 2000, and subsequent reviews.[1][2][8]

Visualizations

References

- 1. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Grisein, a new antibiotic produced by a strain of Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Streptomyces griseus - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. acs.org [acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Active transport of iron and siderophore antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sideromycins: tools and antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Fermentation and Production of Albomycin

Introduction

Albomycin (B224201) is a potent "Trojan horse" antibiotic naturally produced by several species of Streptomyces, including Streptomyces griseus and Streptomyces globisporus.[1][2] It belongs to the sideromycin class of antibiotics, which consist of an iron-chelating siderophore molecule linked to an antibiotic warhead.[3] This unique structure allows Albomycin to be actively transported into bacterial cells via their iron uptake systems.[4] Once inside, the molecule is cleaved by peptidases, releasing a toxic thionucleoside moiety (SB-217452) that inhibits bacterial seryl-tRNA synthetase, a crucial enzyme in protein synthesis.[5][6] This mechanism provides potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, with Minimum Inhibitory Concentrations (MICs) as low as 5 ng/mL against Escherichia coli and 10 ng/mL against Streptococcus pneumoniae.[1][7]

Despite its high efficacy, the clinical use of Albomycin has been hindered by low production titers from wild-type strains.[8] However, through optimized fermentation strategies, production can be significantly enhanced. These application notes provide detailed protocols for the fermentation, isolation, purification, and quantification of Albomycin, intended for researchers, scientists, and drug development professionals.

Proposed Biosynthetic Pathway of Albomycin

The biosynthesis of Albomycin in Streptomyces griseus ATCC 700974 is governed by the abm gene cluster.[5][9] The pathway involves the separate synthesis of two key components: the ferrichrome siderophore and the thionucleoside "warhead," which are later joined. The process begins with the modification of L-ornithine to create the siderophore backbone, catalyzed by enzymes such as AbmA and AbmB.[9] Concurrently, a complex series of enzymatic reactions, involving enzymes like AbmH, AbmD, and AbmJ, assembles the unique thioheptose core of the antibiotic moiety.[4] These two components are then linked to a serine residue before final tailoring modifications, such as N3-methylation and N4-carbamoylation, yield the final active Albomycin δ2 molecule.[6]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces griseus for Albomycin Production

This protocol describes the cultivation of Streptomyces griseus for Albomycin production based on a defined medium. Yields can be significantly influenced by phosphate, iron, and L-ornithine concentrations.[8]

1. Materials and Media

-

Strain: Streptomyces griseus ATCC 700974

-

Seed Culture Medium (TSB): Tryptic Soy Broth

-

Production Medium (APB - Albomycin Production Broth) (per 1 L): [10]

-

Starch: 20 g

-

L-ornithine HCl: 5 g

-

KH₂PO₄: 1.8 g

-

Na₂HPO₄: 10.2 g

-

(NH₄)₂SO₄: 2 g

-

NaCl: 2 g

-

MgSO₄·7H₂O: 2 g

-

CaCl₂·2H₂O: 0.8 g

-

FeSO₄·7H₂O: 0.28 g

-

ZnSO₄·7H₂O: 0.02 g

-

Distilled Water: to 1 L

-

Adjust to final pH 7.0-7.2 before autoclaving.

-

2. Procedure

-

Inoculum Preparation (Seed Culture):

-

Inoculate a single colony or spore suspension of S. griseus into a 250 mL flask containing 50 mL of TSB medium.

-

Incubate at 28-30°C on a rotary shaker at 180-220 rpm for 24-30 hours, or until a dense mycelial culture is obtained.[6]

-

-

Production Culture:

-

Transfer the seed culture to the APB production medium at a 5% (v/v) inoculum ratio (e.g., 5 mL seed culture into 100 mL APB medium in a 500 mL flask).

-

Incubate the production flasks at 28-30°C on a rotary shaker at 180-220 rpm.

-

Ferment for 90-120 hours.[6] Production is typically initiated in the late growth phase.[6]

-

-

Monitoring (Optional):

-

Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (mycelial dry weight) and Albomycin production.

-

Albomycin concentration can be determined using an agar (B569324) diffusion bioassay against a sensitive indicator strain like E. coli JM109 or by HPLC analysis.[10]

-

Protocol 2: Isolation and Purification of Albomycin

This protocol outlines a multi-step purification process to isolate Albomycin from the fermentation broth.

1. Materials

-

Amberlite XAD4 or XAD7HP resin (or equivalent)

-

Methanol (B129727) (MeOH)

-

Acetonitrile (B52724) (ACN)

-